molecular formula C20H21NO4S B2718892 N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide CAS No. 863445-90-3

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide

Cat. No.: B2718892
CAS No.: 863445-90-3
M. Wt: 371.45
InChI Key: MFWXTIOTKCWBRR-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide is a synthetic organic compound intended for research and development purposes. This compound features a phenoxyacetamide core, a structure recognized in medicinal chemistry for its potential as a versatile pharmacophore. The molecule integrates a 3,5-dimethylphenyl group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety, which may influence its physicochemical properties and biological interactions. Compounds with similar structural features, particularly those containing the phenoxyacetic acid scaffold, have been investigated for their multifunctional therapeutic potential. Research on analogous structures indicates that such compounds can be designed to exhibit dual functionality, including potent anti-inflammatory activity through cyclooxygenase-2 (COX-2) inhibition and significant anticonvulsant effects in preclinical models . The strategic incorporation of specific pharmacophoric elements is aimed at enhancing target selectivity and improving interactions within enzyme binding pockets . Furthermore, the dihydrothiophene sulfone group is a notable structural component in various bioactive molecules. This product is provided exclusively for laboratory research to facilitate the discovery and characterization of new chemical entities in fields such as pharmacology and biochemistry. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-15-10-16(2)12-18(11-15)21(17-8-9-26(23,24)14-17)20(22)13-25-19-6-4-3-5-7-19/h3-12,17H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWXTIOTKCWBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)COC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • Benzamide moiety : Provides a platform for biological interactions.
  • Thiophene derivative : Contributes to its chemical properties.
  • Dimethylphenyl group : Enhances lipophilicity and potential receptor interactions.

Its molecular formula is C20H21N2O4SC_{20}H_{21}N_{2}O_{4}S, with a molecular weight of approximately 375.46 g/mol.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antiinflammatory Effects : Studies suggest that the compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators .
  • Anticancer Potential : Preliminary investigations have shown that the compound can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This suggests a potential role in cancer therapy.
  • Antimicrobial Activity : The compound has demonstrated activity against various microbial strains, indicating its potential use as an antimicrobial agent.

The biological mechanisms through which this compound exerts its effects are still being elucidated. Key points include:

  • Protein Binding : The compound appears to bind effectively to proteins involved in disease pathways, potentially inhibiting their functions and leading to therapeutic effects.
  • Enzyme Inhibition : By inhibiting enzymes like COX and LOX, the compound reduces the production of inflammatory mediators .

Research Findings

A review of recent studies highlights several important findings regarding this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiinflammatoryInhibits COX and LOX enzymes
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against various microbial strains

Case Studies

  • Anti-inflammatory Study : In vitro studies demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in activated macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases .
  • Cancer Cell Line Research : A study involving human breast cancer cells showed that treatment with this compound led to a dose-dependent decrease in cell viability and an increase in apoptosis markers. This indicates its potential utility in cancer treatment strategies.

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide

  • Structure : Shares the 3,5-dimethylphenyl group but replaces the sulfone-acetamide with a hydroxynaphthalene-carboxamide.
  • Activity : Exhibits potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC50 ~10 µM), attributed to electron-withdrawing substituents enhancing interaction with photosystem II .
  • Key Insight : The 3,5-dimethyl substitution on the phenyl ring optimizes PET inhibition, suggesting that similar positioning in the target compound may influence bioactivity.

N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-Acetamide

  • Structure: Features a trichloro-acetamide group instead of the phenoxyacetamide-sulfone system.
  • Key Insight : The 3,5-dimethylphenyl group promotes steric and electronic effects critical for solid-state interactions, which may extend to the target compound’s formulation.

Phenoxyacetamide Derivatives in Agrochemicals

Oxadixyl (N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide)

  • Structure: Contains a phenoxyacetamide core but substitutes the sulfone group with an oxazolidinyl moiety.
  • Use : Fungicide targeting oomycete pathogens, leveraging the acetamide backbone for membrane disruption .
  • Key Insight: The phenoxy group’s flexibility allows diverse substitutions for target specificity, a feature the target compound may exploit.

Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)

  • Structure : Chloroacetamide with lipophilic diethylphenyl and methoxymethyl groups.
  • Use : Herbicide inhibiting very-long-chain fatty acid synthesis .
  • Key Insight : Chlorine atoms and lipophilic substituents enhance soil persistence, whereas the target compound’s sulfone group may reduce environmental persistence.

Structural Analogues with Sulfonamide/Thiophene Moieties

2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide

  • Structure : Acetamide with dichlorophenyl and thiazolyl groups.
  • Key Insight : Thiazole and thiophene rings (as in the target compound) are common in bioactive molecules due to their π-π stacking and hydrogen-bonding capabilities.

Data Tables

Table 1: Comparative Analysis of Key Structural Features

Compound Name Core Structure Key Substituents Reported Activity/Use
Target Compound Phenoxyacetamide 3,5-Dimethylphenyl, Sulfone Inferred: Potential herbicide
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Hydroxynaphthalene-carboxamide 3,5-Dimethylphenyl PET inhibition (IC50 ~10 µM)
Oxadixyl Methoxy-acetamide 2,6-Dimethylphenyl, Oxazolidinyl Fungicide
Alachlor Chloroacetamide 2,6-Diethylphenyl, Methoxymethyl Herbicide

Table 2: Substituent Impact on Properties

Substituent Type Example Compound Effect on Properties
3,5-Dimethylphenyl N-(3,5-Dimethylphenyl)-...carboxamide Enhances lipophilicity and PET inhibition
Sulfone Target Compound Likely improves metabolic stability
Chloroacetamide Alachlor Increases environmental persistence

Research Findings and Implications

  • Electron-Withdrawing Groups : The 3,5-dimethylphenyl group’s electron-donating methyl substituents may balance the sulfone’s electron-withdrawing effects, optimizing interaction with biological targets .
  • Agrochemical Potential: Structural parallels to oxadixyl and alachlor suggest the target compound could act as a herbicide or fungicide, though its sulfone moiety may reduce toxicity .
  • Crystallographic Behavior : Meta-substituents in similar acetamides induce distinct molecular conformations, implying that the target compound’s solid-state properties could be tunable for formulation .

Q & A

Q. What methodologies are critical for studying the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and photolytic (ICH Q1B) conditions, followed by HPLC-PDA analysis .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hr) and quantify intact compound via LC-MS/MS .
  • Solid-state stability : Use DSC (differential scanning calorimetry) to assess hygroscopicity and polymorph transitions .

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